1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one
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Overview
Description
1-(5-Azaspiro[25]octan-5-yl)-2-(difluoromethoxy)ethan-1-one is a synthetic organic compound with a unique spirocyclic structure
Scientific Research Applications
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Pharmaceuticals: It is investigated for its potential use as an active pharmaceutical ingredient (API) in the development of new medications.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethoxy group. Common synthetic routes may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving amines and ketones under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl ethers or difluoromethyl sulfonates under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Azaspiro[2.5]octan-5-yl)-2-methoxyethan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(5-Azaspiro[2.5]octan-5-yl)-2-chloroethan-1-one: Similar structure but with a chloro group instead of a difluoromethoxy group.
Uniqueness
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-9(12)15-6-8(14)13-5-1-2-10(7-13)3-4-10/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGUVLOVUPMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CN(C1)C(=O)COC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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